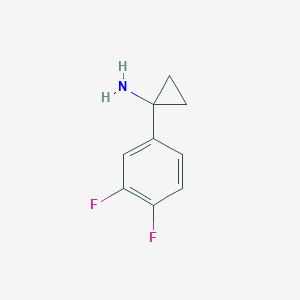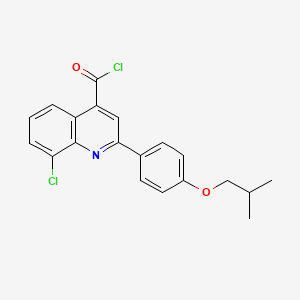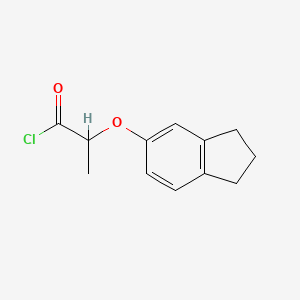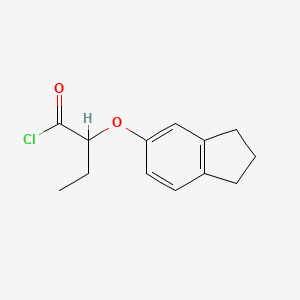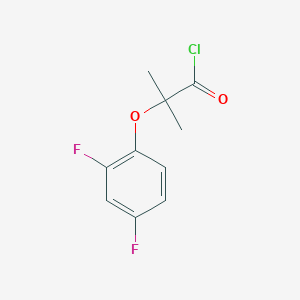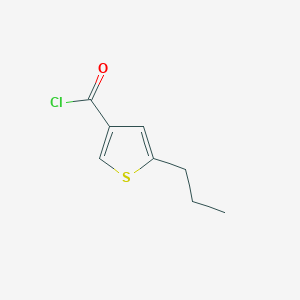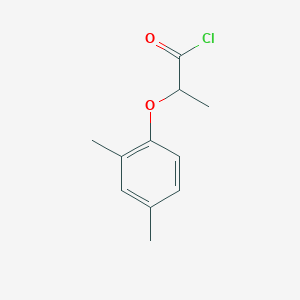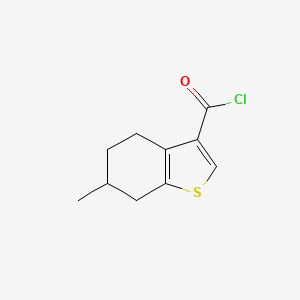![molecular formula C16H15NO2S B1420758 5-[2-(Benzolsulfonyl)ethyl]-1H-Indol CAS No. 1225327-16-1](/img/structure/B1420758.png)
5-[2-(Benzolsulfonyl)ethyl]-1H-Indol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 5-(2-(phenylsulfonyl)ethyl)-1H-indole involves commercially viable methods . The synthesis process could involve the use of 2-chloromethyl-4-phenylsulfonylmethyl-5-nitroimidazole intermediate, prepared by the vicarious nucleophilic substitution of hydrogen (VNS) reaction .Molecular Structure Analysis
The molecular structure of 5-(2-(phenylsulfonyl)ethyl)-1H-indole consists of a phenylsulfonyl group attached to an ethyl group, which is further connected to an indole ring.Wissenschaftliche Forschungsanwendungen
Katalytische Desulfitative Funktionalisierungen
Sulfonsäurederivate, wie z. B. „5-[2-(Benzolsulfonyl)ethyl]-1H-Indol“, wurden über mehrere Jahrzehnte hinweg in der organischen Synthese ausgiebig eingesetzt . Sie können an Pd-katalysierten Suzuki–Miyaura-Reaktionen teilnehmen, die zu enormen Fortschritten bei katalytischen desulfitativen Funktionalisierungen führen . Dieses aufstrebende Feld präsentiert Sulfonsäurederivate als eine neue Klasse von Substraten, die die katalytische C–C- und C–X-Bindungsbildung ermöglichen .
Medizinische Chemie und Materialwissenschaft
Sulfone spielen eine grundlegende Rolle in der organischen Chemie. Sie sind in Zielmolekülen von Bedeutung in der medizinischen Chemie und Materialwissenschaft vorhanden . Sie gewinnen zunehmend an Bedeutung bei der Entwicklung neuer synthetischer Methoden zur Herstellung von C–C-Bindungen .
Human Neutrophil Elastase (hNE) Inhibitoren
Verbindungen, die von Benzolsulfonsäure abgeleitet sind, wurden synthetisiert und als kompetitive Inhibitoren der Humanen neutrophilen Elastase (hNE) bewertet . hNE ist ein globuläres Glykoprotein mit einem Molekulargewicht von etwa 30 kDa . Es ist eine Serinprotease und die Proteolyse erfolgt durch die katalytische Triade Ser195-Asp102-His57 . Diese Inhibitoren könnten potenziell zur Behandlung des Akuten Atemnotsyndroms (ARDS) eingesetzt werden .
Behandlung von Krebszellen, Mikroben und Erkrankungen
Indolderivate, wie z. B. „this compound“, wurden als biologisch aktive Verbindungen zur Behandlung von Krebszellen, Mikroben und verschiedenen Arten von Erkrankungen im menschlichen Körper eingesetzt . Indole, sowohl natürliche als auch synthetische, zeigen verschiedene biologisch wichtige Eigenschaften .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-[2-(benzenesulfonyl)ethyl]-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2S/c18-20(19,15-4-2-1-3-5-15)11-9-13-6-7-16-14(12-13)8-10-17-16/h1-8,10,12,17H,9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRWWPACTWAVMMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC2=CC3=C(C=C2)NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1225327-16-1 | |
| Record name | 3-Dealkyl eletriptan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1225327161 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-DEALKYL ELETRIPTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R45YO8SOE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research paper focuses on developing a stability-indicating RP-HPLC assay method for Eletriptan Hydrobromide. Why is it crucial to have a stability-indicating assay, especially for pharmaceutical compounds like Eletriptan Hydrobromide?
A1: A stability-indicating assay is crucial for pharmaceutical compounds like Eletriptan Hydrobromide because it can differentiate between the active drug and its degradation products. [] This is essential for several reasons:
Q2: The abstract mentions that the developed RP-HPLC method is "specific and unaffected by the presence of degradants from stress degradation". How does the method achieve this specificity, and why is it important in the context of stability studies?
A2: While the abstract doesn't provide specific details about the method's separation mechanism, the specificity suggests that the chromatographic conditions were optimized to effectively separate Eletriptan Hydrobromide from its potential degradation products. [] This could involve factors such as:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]propanoyl chloride](/img/structure/B1420675.png)
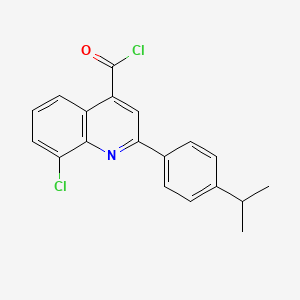


![4-[(3-Methylbenzyl)oxy]benzoyl chloride](/img/structure/B1420685.png)
![4-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1420686.png)
